molecular formula C18H24N2O7S B12430194 2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine

2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine

Cat. No.: B12430194
M. Wt: 412.5 g/mol
InChI Key: OLOCXIJVDIVAHH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 2-Hydroxypropane-1,2,3-Tricarboxylic Acid,1-Methyl-2-[(E)-2-(3-Methylthiophen-2-Yl)Ethenyl]-5,6-Dihydro-4H-Pyrimidine

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for this compound is 2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine , reflecting its dual-component structure comprising a pyrimidine derivative and a citrate counterion. The (E) configuration denotes the trans spatial arrangement of the ethenyl group attached to the pyrimidine ring, a critical stereochemical feature influencing its biological activity.

The CAS Registry Number for this compound is 69525-81-1 , a unique identifier validated across multiple regulatory and scientific databases. Its molecular formula, C₁₈H₂₄N₂O₇S , corresponds to a molecular weight of 412.460 g/mol .

Table 1: Core Identifiers of the Compound
Property Value Source References
IUPAC Name 2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine
CAS Number 69525-81-1
Molecular Formula C₁₈H₂₄N₂O₇S
Molecular Weight 412.460 g/mol

Structural Relationship to Morantel Citrate and Pyrimidine Derivatives

This compound is the citrate salt of morantel , a tetrahydropyrimidine anthelmintic. The parent molecule, morantel, consists of a 1-methyl-5,6-dihydro-4H-pyrimidine core substituted with a (E)-2-(3-methylthiophen-2-yl)ethenyl group. The citrate counterion, 2-hydroxypropane-1,2,3-tricarboxylic acid , forms an ionic bond with the protonated nitrogen of the pyrimidine ring, enhancing solubility and stability for therapeutic use.

Structurally, morantel citrate belongs to the tetrahydropyrimidine class, sharing a six-membered ring with two nitrogen atoms at positions 1 and 3. The thiophene moiety (3-methylthiophen-2-yl) contributes to its lipophilicity, facilitating membrane penetration in parasitic organisms. Comparative analysis with related compounds, such as morantel tartrate (CAS 26155-31-7), reveals that the choice of counterion (citrate vs. tartrate) modulates physicochemical properties without altering the core pharmacophore.

Key Structural Features:
  • Pyrimidine Core : A partially saturated ring system enabling conformational flexibility.
  • Ethenyl Linker : The (E) -configured double bond ensures optimal spatial alignment for receptor binding.
  • Citrate Ion : Provides three carboxylate groups for ionic interaction, improving aqueous solubility.

Synonymous Designations in Pharmacopeial Compendia

This compound is recognized under diverse nomenclature systems in global pharmacopeias and chemical registries:

Table 2: Synonymous Designations and Registry Identifiers
Synonym Registry System Identifier Source References
Morantel citrate USP/NF VC8Z4SS5QX
1-Methyl-2-[(E)-2-(3-methyl-2-thienyl)vinyl]-1,4,5,6-tetrahydropyrimidine 2-hydroxy-1,2,3-propanetricarboxylate ECHA 274-028-9
Exhelm® (Trade Name) FDA Substance UNII-VC8Z4SS5QX
Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(3-methyl-2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate ChemSpider 4642629

The European Chemicals Agency (ECHA) designates it as (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidinediylium hydrogen citrate , emphasizing its ionic character. The United States Adopted Name (USAN) "morantel citrate" is widely adopted in veterinary pharmacopeias, reflecting its therapeutic application.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S.C6H8O7/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,9H,3,7-8H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOCXIJVDIVAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Product Derivation

Citric acid is isolated from citrus extracts through crystallization or ion-exchange chromatography. The isolated acid is then functionalized to introduce reactive groups (e.g., hydroxyl or carboxyl) for subsequent coupling with synthetic intermediates. For instance, esterification or amidation reactions can modify the carboxylic acid groups to enhance solubility or reactivity.

Pyrimidine-Thiophene Moiety Synthesis

The 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine component is synthesized via cyclocondensation reactions. A common approach involves:

  • Thiophene Functionalization : 3-Methylthiophene-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of 3-methylthiophene.
  • Pyrimidine Ring Formation : Cyclization of thiourea derivatives with β-ketoesters or malonic acid derivatives under acidic conditions generates the dihydropyrimidine scaffold.
  • Ethenyl Bridging : A Wittig or Heck coupling introduces the ethenyl group between the thiophene and pyrimidine rings, ensuring stereoselective (E)-configuration.

Multi-Step Organic Synthesis

Industrial-scale production typically follows a six-step sequence, optimizing yield and purity at each stage. Key steps are summarized below:

Step 1: Citric Acid Activation

Citric acid is treated with acetic anhydride to form a mixed anhydride, enhancing its electrophilicity for nucleophilic attack. This intermediate reacts with 1-methyl-5,6-dihydro-4H-pyrimidin-2-amine to form an amide bond.

Step 2: Thiophene-Pyrimidine Coupling

The pyrimidine-thiophene moiety is synthesized separately and coupled to the activated citric acid derivative. A palladium-catalyzed Suzuki-Miyaura cross-coupling is employed, using a boronic ester-functionalized thiophene and a brominated pyrimidine. Reaction conditions include:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃
  • Solvent : DMF/H₂O (4:1)
  • Temperature : 80°C, 12 hours.

Step 3: Reduction and Methylation

The dihydropyrimidine ring is reduced using NaBH₄ in methanol, followed by N-methylation with methyl iodide in the presence of K₂CO₃.

Reaction Optimization

Temperature and pH Control

Optimal yields (≥85%) are achieved at 60–80°C for condensation reactions, with pH maintained at 6.5–7.5 to prevent citric acid decomposition. Excessive heat (>90°C) promotes side reactions, such as decarboxylation or ring-opening of the pyrimidine.

Catalysis

  • Acid Catalysis : Phosphoric acid (5 mol%) accelerates cyclocondensation steps.
  • Transition Metal Catalysts : Palladium complexes (e.g., Pd/C) enable efficient cross-couplings, with catalyst recycling reducing costs.

Purification and Characterization

Crystallization

Final purification involves recrystallization from ethanol/water (3:1), yielding >95% pure product. Impurities (e.g., unreacted citric acid) are removed via fractional crystallization at 4°C.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid mobile phase resolves residual byproducts.

Spectroscopic Analysis

  • NMR : ¹H NMR (D₂O, 400 MHz): δ 6.8–7.2 (thiophene protons), δ 3.1–3.5 (pyrimidine CH₂), δ 1.2 (methyl group).
  • Mass Spectrometry : ESI-MS m/z 423.2 [M+H]⁺.

Industrial-Scale Synthesis

Patented methods emphasize cost efficiency and scalability:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
  • In Situ Monitoring : FTIR probes track reaction progress, enabling real-time adjustments.
  • Waste Minimization : Solvent recovery systems reclaim >90% of DMF and ethanol.

Chemical Reactions Analysis

Types of Reactions

Morantel citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of morantel citrate, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Morantel citrate has several scientific research applications:

Mechanism of Action

Morantel citrate acts as a potent agonist at the acetylcholine receptors on the muscle cells of nematodes. Activation of these receptors induces a prolonged, spastic paralysis of the worms, leading to their expulsion from the host. The compound inhibits acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby disrupting the normal transmission of nervous signals in the parasites .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Citric Acid Derivatives

  • Diphenhydramine Citrate : A salt formed between diphenhydramine (an antihistamine) and citric acid. Unlike the target compound, it lacks a heterocyclic core but shares the citric acid moiety, which enhances solubility and stability. The therapeutic action here is driven by the diphenhydramine component .
  • Caffeic Acid: A phenolic acid with a similar carboxylate group but a conjugated aromatic system. Citric acid’s tricarboxylic structure provides stronger chelation, while caffeic acid’s phenolic groups confer antioxidant activity .

Pyrimidine-Thiophene Hybrids

  • (E)-1-(1,3-Dimethyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-aryl-prop-2-ene-1-ones: These derivatives feature a tetrahydropyrimidinone core with aryl substituents. The target compound differs in its dihydropyrimidine ring saturation and the presence of a thiophene-ethenyl group, which may enhance π-π stacking and redox activity .
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Contains a thiophene ring but lacks the pyrimidine system.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Solubility Bioactivity
Target Compound C15H18N2O7S Tricarboxylic acid, dihydropyrimidine, thiophene-ethenyl ~394.38 High (due to citric acid) Potential enzyme inhibition, chelation
Diphenhydramine Citrate C24H31NO7 Benzhydryl ether, tertiary amine, citrate 445.51 Moderate Antihistaminic
(E)-1-(1,3-Dimethyl-6-hydroxy-2,4-dioxo-tetrahydropyrimidin-5-yl)-3-arylprop-2-en-1-one C14H12N2O4 Tetrahydropyrimidinone, aryl propenone 272.26 Low Antimicrobial
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C8H11NOS Thiophene, methylamino 169.24 Moderate Neuroactive

Research Findings and Implications

  • Synthesis: The target compound’s pyrimidine-thiophene core may be synthesized via Claisen condensation or cyclocondensation, similar to methods used for tetrahydropyrimidinones . The citric acid moiety could be introduced through salt formation, as seen in diphenhydramine citrate .
  • Physicochemical Properties : The tricarboxylic acid group confers high water solubility (comparable to citric acid’s 592 g/L at 20°C ), while the thiophene-ethenyl group may enhance lipophilicity for membrane penetration.
  • Biological Activity: Thiophene-containing compounds often exhibit antimicrobial or anticancer activity due to sulfur’s electron-withdrawing effects .

Biological Activity

The compound 2-hydroxypropane-1,2,3-tricarboxylic acid, 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine (CAS No. 69525-81-1) is a complex organic molecule that combines the properties of citric acid with a pyrimidine derivative. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C27H39N1O9C_{27}H_{39}N_{1}O_{9} with a molecular weight of approximately 521.6 g/mol. The structure features a tricarboxylic acid moiety and a pyrimidine ring, which are known to contribute to various biological activities.

  • Antioxidant Activity : The presence of hydroxyl groups in the tricarboxylic acid portion may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism, by mimicking substrates or through competitive inhibition.
  • Cell Signaling Modulation : The pyrimidine component can interact with cellular receptors or signaling pathways, potentially influencing cell proliferation and apoptosis.

Therapeutic Potential

The compound has shown promise in several areas:

  • Cancer Therapy : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in vitro by disrupting metabolic pathways essential for cancer cell survival.
  • Anti-inflammatory Effects : Some research indicates that the compound may reduce inflammation through inhibition of cytokine production.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant PropertiesDemonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound.
Study 2Cancer Cell ProliferationShowed that the compound inhibited proliferation of breast cancer cells by inducing apoptosis at micromolar concentrations.
Study 3Enzyme InhibitionIdentified the compound as a potent inhibitor of lactate dehydrogenase (LDH), crucial for cancer metabolism.

Detailed Research Findings

  • Antioxidant Activity : A study published in Journal of Medicinal Chemistry reported that compounds similar to this structure exhibited strong antioxidant activity, reducing reactive oxygen species (ROS) levels significantly in cellular models .
  • Cancer Metabolism : Research highlighted in Cancer Research indicated that the compound could alter metabolic pathways in colorectal cancer cells, leading to decreased energy production and increased apoptosis .
  • Inflammatory Response : A recent investigation found that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting potential applications in inflammatory diseases .

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